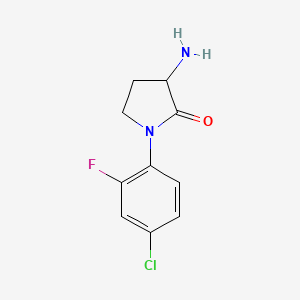

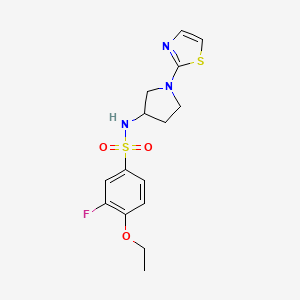

![molecular formula C16H13N3OS B2685724 N-([2,3'-bipyridin]-5-ylmethyl)thiophene-3-carboxamide CAS No. 2034400-62-7](/img/structure/B2685724.png)

N-([2,3'-bipyridin]-5-ylmethyl)thiophene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of thiophene derivatives often involves the condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . In a study, 3-amino-4-cyano-2-thiophenecarboxamides were used as versatile synthons for the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles .

Chemical Reactions Analysis

The chemical reactions involving thiophene derivatives are diverse. The most common synthetic methods of thieno[3,2-d]pyrimidin-4-ones involve cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent .

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

The synthesis and characterization of thiophene carboxamide derivatives involve complex processes that yield compounds with potential for various applications. For instance, a study demonstrated the synthesis of N-(thiophen-2-ylmethyl)thiophene-2-carboxamide through a reaction involving thiophene-2-carbonyl chloride and thiophen-2-ylmethanamine. This compound was extensively characterized using X-ray diffraction, spectroscopic techniques, and elemental analyses. Theoretical calculations at the DFT/B3LYP/6-311++G(d,p) level provided insights into the optimized geometry and chemical activity parameters, showing a good agreement between experimental and theoretical geometrical parameters. This research underscores the compound's significant antibacterial activity and its potential binding with lung cancer proteins, indicating its applicability in antimicrobial and anticancer studies (Cakmak et al., 2022).

Anticancer and Antimicrobial Potential

The exploration of thiophene carboxamide derivatives extends to their anticancer and antimicrobial properties. In one study, derivatives such as N-((6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide and its metal complexes were synthesized and showed significant antioxidant and anticancer activities against MCF-7 breast cancer cells. These compounds were characterized by various techniques, including FT-IR, NMR, and X-ray diffraction, offering a foundation for developing potential therapeutic agents (Yeşilkaynak, 2016).

Photovoltaic and Sensing Applications

Additionally, thiophene carboxamide derivatives have been identified for their potential in photovoltaic and sensing applications. The design and synthesis of novel ligands for dye-sensitized solar cells, such as the Ru(II) complex of a thiophene carboxamide derivative, demonstrated a conversion efficiency significantly higher than conventional dyes under similar conditions. This highlights the potential of such compounds in enhancing the efficiency of solar cells and contributing to renewable energy technologies (Mishra et al., 2009).

Environmental Sensing

The environmental sensing capabilities of thiophene carboxamide derivatives have also been investigated. One study synthesized a coordination polymer that acts as a dual functional fluorescent sensor for detecting hazardous environmental contaminants like nitrobenzene and dichromate anions. This compound's structure was determined by single crystal X-ray diffraction analysis, alongside other characterization methods, showcasing its utility in environmental monitoring and safety (Kan & Wen, 2017).

Direcciones Futuras

Thiophene and its substituted derivatives have a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

Mecanismo De Acción

Target of Action

It’s structurally related to a class of compounds known as thiophene carboxamides . These compounds have been found to exhibit potent antitumor activity through the inhibition of mitochondrial complex I .

Mode of Action

Based on its structural similarity to other thiophene carboxamides, it may interact with its targets (such as mitochondrial complex i) and inhibit their function . This inhibition could lead to changes in cellular processes, potentially contributing to its observed effects.

Biochemical Pathways

The inhibition of mitochondrial complex i, a key component in the electron transport chain, can disrupt atp production and increase reactive oxygen species, leading to cell death . This mechanism is often exploited in the development of antitumor agents.

Result of Action

Based on the known effects of similar thiophene carboxamides, it may induce cell death in tumor cells by disrupting atp production and increasing reactive oxygen species through the inhibition of mitochondrial complex i .

Propiedades

IUPAC Name |

N-[(6-pyridin-3-ylpyridin-3-yl)methyl]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3OS/c20-16(14-5-7-21-11-14)19-9-12-3-4-15(18-8-12)13-2-1-6-17-10-13/h1-8,10-11H,9H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLMPUVJBWDRGAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC=C(C=C2)CNC(=O)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-([2,3'-bipyridin]-5-ylmethyl)thiophene-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

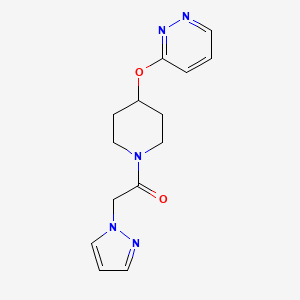

![6-((3-chloro-4-methoxyphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2685643.png)

![4-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-ol](/img/structure/B2685645.png)

![(Z)-2-(benzo[d]thiazol-2-yl)-3-(5-(2-chloro-4-nitrophenyl)furan-2-yl)-3-hydroxyacrylonitrile](/img/structure/B2685649.png)

![N-{5-[(E)-2-(5-{[(2-ethylphenyl)amino]sulfonyl}-2-thienyl)vinyl]-3-methylisoxazol-4-yl}acetamide](/img/structure/B2685650.png)

![Methyl 2-amino-4-(3,4-dimethoxyphenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate](/img/structure/B2685653.png)

![1-(3-methoxypropyl)-N,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2685657.png)

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 4-chlorobenzoate](/img/structure/B2685658.png)

![methyl 6-isopropyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2685660.png)